molecular formula C20H23F3N4O B1401855 N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide CAS No. 1311279-05-6

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

Cat. No.: B1401855
CAS No.: 1311279-05-6
M. Wt: 392.4 g/mol
InChI Key: GTFDWSBEZPRFAY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of targeted therapeutic agents. This benzamide derivative features a complex structure integrating a substituted pyridine ring with a 4-methyl-piperazine moiety and a trifluoromethyl group, a combination often employed to fine-tune the molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . Compounds with piperazine and trifluoromethyl substituents are frequently investigated for their potential interactions with various central nervous system (CNS) receptors . Specifically, related compounds featuring the 4-methyl-piperazin-1-yl group adjacent to a trifluoromethyl-pyridine system have been explored as potential antagonists for neuroligand receptors, indicating this reagent's value in pioneering new treatments for neurological disorders . Its specific structural architecture makes it a valuable intermediate for designing and synthesizing novel bioactive molecules, providing researchers with a versatile scaffold for structure-activity relationship (SAR) studies. This product is intended for research and development use only and must be handled by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N,N-dimethyl-4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c1-25(2)19(28)15-6-4-14(5-7-15)16-12-17(20(21,22)23)18(24-13-16)27-10-8-26(3)9-11-27/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFDWSBEZPRFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)N(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridine Core with Substituents

The 5-trifluoromethyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl moiety is typically prepared by functionalizing a pyridine ring with trifluoromethyl and piperazine substituents. Literature reports describe the synthesis of related compounds where a trifluoromethyl group is introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted pyridine precursors. The piperazinyl group is often introduced through nucleophilic aromatic substitution or palladium-catalyzed amination reactions.

Formation of the Benzamide Moiety

The benzamide portion, specifically N,N-dimethyl-4-benzamide, is prepared by amidation of 4-aminobenzoic acid derivatives or by coupling of 4-substituted benzoyl chlorides with dimethylamine. The amide bond formation is typically achieved using standard peptide coupling reagents or via acid chloride intermediates.

Coupling of Pyridine and Benzamide Fragments

The final assembly involves coupling the substituted pyridine with the benzamide moiety. This can be achieved by palladium-catalyzed Buchwald-Hartwig amination or other cross-coupling methodologies. For example, a procedure analogous to the synthesis of related compounds such as imatinib involves palladium-catalyzed C-N bond formation between an aryl halide and an amine-substituted heterocycle under inert atmosphere with bases like DIPEA and ligands such as triphenylphosphine derivatives.

Representative Synthetic Procedure

A representative procedure adapted from related compounds in the literature is as follows:

Step Reagents and Conditions Description Yield (%)
1 Preparation of N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide Starting from 4-aminobenzoic acid derivatives and trifluoromethyl-substituted pyridine intermediates, amide bond formation is conducted using coupling agents ~80%
2 Palladium-catalyzed coupling with 5-bromopyrimidine or related heterocycle PdCl2(PPh3)2, CuI, DIPEA in DMF, argon atmosphere, 80 °C overnight 70–83%
3 Purification by flash chromatography Silica gel chromatography to isolate the pure target compound

This methodology yields the target compound with good purity and yields ranging from 70% to 83% depending on the substituents and reaction conditions.

Reduction and Functional Group Transformations

In related synthetic routes for compounds structurally similar to N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide, reduction of nitro or other precursor groups to amines is a critical step. Various reduction methods have been reported:

These reduction methods are important for preparing amine intermediates that can be further functionalized to introduce the piperazinyl or other substituents.

Challenges and Optimization

  • The Buchwald-Hartwig coupling step requires optimization of ligands and reaction conditions to maximize yield and minimize by-products.
  • The synthesis of trifluoromethyl-substituted pyridine intermediates can be challenging due to the electron-withdrawing nature of trifluoromethyl groups affecting reactivity.
  • Reduction steps must be carefully controlled to avoid over-reduction or side reactions.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents Conditions Yield (%) Notes
Amide bond formation 4-aminobenzoic acid derivatives, coupling agents Standard peptide coupling or acid chloride formation ~80 High purity required
Introduction of 4-methylpiperazinyl group Nucleophilic substitution or Pd-catalyzed amination PdCl2(PPh3)2, CuI, DIPEA, DMF, 80 °C 70–83 Argon atmosphere essential
Reduction of nitro intermediates Stannous chloride or Pd/C hydrogenation Reflux in ethanol/ethyl acetate or room temp H2 atmosphere Variable Choice depends on scale and purity
Final purification Flash chromatography Silica gel Necessary for removing by-products

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting central nervous system disorders.

    Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine moiety is known to enhance binding affinity to certain receptors, while the trifluoromethyl group can increase the compound’s lipophilicity, facilitating its passage through biological membranes. The benzamide core may interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Trifluoromethyl Substitutions

The compound shares structural motifs with several derivatives, including:

Compound Name Molecular Formula Molecular Weight Key Substituents Source/Application
N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide C₂₇H₂₈F₃N₅O 511.54 g/mol Pentanamide backbone, 2-(trifluoromethyl)phenyl Dopamine D3 receptor studies
4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid C₁₉H₁₉F₃N₄O₂ 408.38 g/mol Benzoic acid group (no dimethylamide) CymitQuimica catalog
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-2(1H)-pyridinone C₁₉H₁₅Cl₂NO₂S 392.31 g/mol Pyridinone core, dichlorobenzyl, methylsulfanyl Pyridine derivatives

Key Observations :

  • Bioactivity : The pentanamide derivative (511.54 g/mol) from shares a trifluoromethyl-piperazine motif but replaces the benzamide with a pentanamide chain. This structural variation may enhance solubility or alter receptor binding kinetics, as it was designed for dopamine D3 receptor selectivity .
  • Functional Group Impact : The benzoic acid analogue (408.38 g/mol) lacks the dimethylamide group, which likely reduces lipophilicity compared to the target compound. This difference could influence membrane permeability and bioavailability .

Biological Activity

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide, with the CAS number 1311279-05-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzamide core
  • A piperazine moiety
  • A trifluoromethyl-pyridine substituent

This structural complexity is believed to contribute to its biological activity by interacting with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

1. Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HCT116 (Colon)12.3
A549 (Lung)15.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to cancer progression and other diseases. Notably, it shows promising inhibition against certain kinases.

EnzymeIC50 (nM)Reference
FGFR169.1
FGFR230.2

These findings suggest that this compound could be a candidate for further development as an anticancer agent targeting FGFR pathways.

3. Neuropharmacological Effects

There is emerging evidence supporting the neuropharmacological potential of this compound, particularly in modulating neurotransmitter systems through its piperazine component. It may exhibit anxiolytic or antidepressant-like effects, although further studies are needed to substantiate these claims.

Case Studies

Case Study 1: In Vivo Efficacy in Tumor Models
In a recent study, this compound was tested in xenograft models of human tumors. The results showed significant tumor growth inhibition compared to control groups, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Pharmacokinetics and Toxicity
Another investigation focused on the pharmacokinetics and toxicity profile of the compound in animal models. The results demonstrated favorable absorption and distribution characteristics, with manageable toxicity levels, which is critical for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.